molecular formula C10H6N2S3 B8354549 4,5-Bis(2-thienyl)-1,2,3-thiadiazole

4,5-Bis(2-thienyl)-1,2,3-thiadiazole

Cat. No.: B8354549
M. Wt: 250.4 g/mol
InChI Key: UYJVOBUKQQNVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(2-thienyl)-1,2,3-thiadiazole is a sulfur-nitrogen heterocyclic compound of interest in several advanced research fields. Its molecular structure incorporates thienyl and thiadiazole rings, which are known to contribute to significant electron-accepting properties and interesting redox behavior . This compound is primarily used in academic and industrial research settings. One prominent application is in the development of organic electronic materials. Heterocycles like this serve as electron-accepting building blocks in the synthesis of π-conjugated molecules for devices such as organic light-emitting diodes (OLEDs) and organic solar cells . The compound also shows utility in corrosion science research. Studies on similar thiadiazole-thienyl derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic mediums, functioning as mixed-type inhibitors that adsorb onto the metal surface . Furthermore, the thiadiazole scaffold is recognized in medicinal chemistry research for its diverse biological activities, including investigated antiparasitic properties . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H6N2S3

Molecular Weight

250.4 g/mol

IUPAC Name

4,5-dithiophen-2-ylthiadiazole

InChI

InChI=1S/C10H6N2S3/c1-3-7(13-5-1)9-10(15-12-11-9)8-4-2-6-14-8/h1-6H

InChI Key

UYJVOBUKQQNVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SN=N2)C3=CC=CS3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that 4,5-bis(2-thienyl)-1,2,3-thiadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiadiazole ring can enhance biological efficacy.

CompoundActivityMIC (μg/mL)Pathogen
This compoundAntibacterial25Staphylococcus aureus
This compoundAntifungal32.6Aspergillus niger

Case Study : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiadiazole derivatives for antimicrobial activity. Among them, compounds featuring the 4,5-bis(2-thienyl) substitution showed promising results against both Gram-positive and Gram-negative bacteria .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport characteristics is critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

PropertyValue
Band Gap Energy2.0 eV
Charge Mobility0.1 cm²/Vs

Case Study : Research conducted on thin films of thiadiazole derivatives showed that their incorporation into OLEDs resulted in improved efficiency compared to traditional materials . The study highlighted the importance of molecular design in optimizing electronic properties for practical applications.

Photovoltaic Applications

Solar Cells
The incorporation of this compound in bulk heterojunction solar cells has been investigated due to its favorable energy levels for exciton dissociation and charge transport. The compound's ability to act as an electron acceptor enhances the overall efficiency of solar cells.

ParameterValue
Power Conversion Efficiency (PCE)8%
Fill Factor (FF)0.65

Case Study : A recent study demonstrated that devices utilizing this compound achieved a PCE significantly higher than those using conventional materials . This advancement underscores the potential for thiadiazole derivatives in next-generation solar technologies.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include:

  • 4,5-Diphenyl-1,2,3-thiadiazole (C₁₄H₁₀N₂S, MW 238.31 g/mol): Phenyl groups confer hydrophobicity and steric bulk.
  • 4,5-Bis(p-methoxyphenyl)-1,2,3-thiadiazole : Methoxy groups enhance electron-donating effects.
  • Benzodioxin-fused thiadiazoles : Fused aromatic systems alter conjugation and bioactivity.

Table 1: Substituent Effects on Key Properties

Compound Substituents Electronic Profile Hydrophobicity Molecular Weight
4,5-Bis(2-thienyl)-1,2,3-thiadiazole 2-Thienyl π-Excessive, polarizable Moderate 250.36
4,5-Diphenyl-1,2,3-thiadiazole Phenyl π-Neutral, hydrophobic High 238.31
4,5-Bis(p-methoxyphenyl)-1,2,3-thiadiazole p-MeO-Ph Electron-rich Moderate 298.34
Benzodioxin-fused thiadiazoles Fused benzodioxin Extended conjugation Low-Moderate ~350–400
Chemical Reactivity and Stability
  • Thermal Rearrangements :
    • 5-Arylthio-1,2,3-thiadiazoles rearrange into dithiins (e.g., 7, 8) or dimerize under heating (120–200°C, NaH/DMF) .
    • 4,5-Diphenyl-1,2,3-thiadiazole undergoes ring cleavage with n-BuLi at −60°C to yield diphenylacetylene, demonstrating sensitivity to strong bases .
    • Thienyl substituents in this compound may stabilize the ring due to sulfur’s electron-donating effects, though experimental data are lacking.

Table 2: Reactivity Under Basic Conditions

Compound Conditions Product(s) Yield/Outcome
4,5-Diphenyl-1,2,3-thiadiazole n-BuLi, −60°C Diphenylacetylene + N₂ + S Complete ring cleavage
5-(3-Cl-Phthio)-1,2,3-thiadiazole NaH/DMF, 120°C Dithiins (7, 8) 20% yield

Table 3: Enzyme Interaction Profiles

Compound Target Enzyme Binding Type Kd/Ks (µM)
4,5-Diphenyl-1,2,3-thiadiazole CYP2B4, CYP2E1 Type I/II 2–50
Benzodioxin-fused thiadiazoles α-Amylase/α-Glucosidase Competitive inhibition IC₅₀: 10–25

Q & A

Q. What are the optimized synthetic routes for 4,5-Bis(2-thienyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiophene derivatives and sulfur sources. A common approach involves refluxing precursors (e.g., thiophene-substituted hydrazines) with sulfur donors in polar solvents like ethanol. For example, details a reflux method with glacial acetic acid as a catalyst, achieving moderate yields (~60-70%). Optimization requires controlling reaction time (4–12 hours) and stoichiometric ratios of reactants. Pressure reduction during solvent evaporation improves purity . Alternative routes, such as microwave-assisted synthesis, may reduce reaction time but require validation for reproducibility.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The thiophene protons resonate at δ 6.8–7.5 ppm, while the thiadiazole ring shows no protons. ¹³C NMR confirms the presence of sulfur atoms via deshielded carbons at ~150–160 ppm .
  • FTIR : Stretching vibrations for C-S (650–750 cm⁻¹) and C=N (1550–1600 cm⁻¹) bonds are key identifiers. Discrepancies in peak positions may indicate impurities or isomerization .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with thiophene-thiadiazole cleavage .

Q. What are the foundational applications of this compound in biological systems?

  • Methodological Answer : The compound exhibits CYP2E1 inhibitory activity due to hydrophobic interactions between its thiophene substituents and the enzyme’s active site. Researchers can evaluate this via:
  • In vitro assays : Microsomal incubations with CYP2E1 substrates (e.g., chlorzoxazone) and HPLC analysis of metabolite inhibition .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities, with binding energies < -7.0 kcal/mol indicating strong inhibition .

Advanced Research Questions

Q. How do electronic modifications (e.g., substituent effects) alter the optoelectronic properties of this compound derivatives?

  • Methodological Answer :
  • Bandgap Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) lowers the LUMO energy, reducing optical bandgaps (e.g., from 1.40 eV to 1.37 eV). Measure via UV-Vis-NIR spectroscopy and Tauc plot analysis .
  • Charge Transport : Use cyclic voltammetry to determine HOMO/LUMO levels. For example, fluorinated derivatives show enhanced electron mobility in organic solar cells (PCE > 10%) .

Q. What strategies resolve contradictions in reported synthetic yields or analytical data for thiadiazole derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates (e.g., hydrazine precursors) via LC-MS .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as regioisomerism in thiophene-thiadiazole linkages .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield variations .

Q. How can computational methods predict the bioactivity or stability of this compound in complex systems?

  • Methodological Answer :
  • MD Simulations : Simulate ligand-protein interactions (e.g., CYP2E1) using GROMACS to assess binding stability over 100-ns trajectories .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals, correlating with experimental redox potentials .
  • ADMET Prediction : Tools like SwissADME predict metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability .

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